Physicochemical Distinction: Lipophilicity (logP) vs. 5-Phenyl and 5-tert-Butyl Analogs
The compound exhibits a computed logP of 3.73, which is significantly lower than the 5-phenyl analog (CAS 879578-36-6, logP ~4.5 ) and substantially lower than the 5-tert-butyl analog (CAS 896065-50-2, logP >5.5 ). This positions it in a more favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five (logP <5) . No direct biological data are available for this compound, but the physicochemical differentiation from close analogs is quantifiable .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.73 |
| Comparator Or Baseline | 5-Phenyl analog (CAS 879578-36-6): logP ~4.5; 5-tert-Butyl analog (CAS 896065-50-2): logP >5.5 |
| Quantified Difference | 0.77 log units lower than 5-phenyl analog; >1.8 log units lower than 5-tert-butyl analog |
| Conditions | Computed logP values (XLogP3 or equivalent method); no experimental logP reported |
Why This Matters
The more moderate lipophilicity of this compound suggests a distinct and potentially improved ADME profile compared to bulkier, more lipophilic analogs, which is a key differentiator for procurement in early-stage oral drug discovery programs.
- [1] PubChem Compound Summary for CID 4893242: 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine (CAS 879578-36-6). XLogP3-AA = 4.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4893242 (Accessed 2026-05-09). View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
